ヘリシン

概要

説明

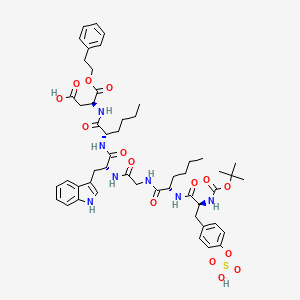

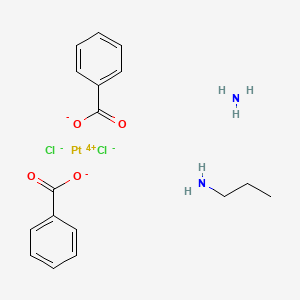

Helicin is a beta-D-glucoside resulting from the oxidation of the benzylic hydroxy group of salicin to the corresponding aldehyde . It has a role as a metabolite and is a member of benzaldehydes, a beta-D-glucoside, and a monosaccharide derivative . It is functionally related to a salicylaldehyde and a salicin .

Molecular Structure Analysis

Helicin has a molecular formula of C13H16O7 . Its IUPAC name is 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde . The molecular weight of Helicin is 284.26 g/mol .

Chemical Reactions Analysis

The chemical reactions involving Helicin are not well-documented. It is known that Helicin results from the oxidation of the benzylic hydroxy group of salicin to the corresponding aldehyde . More research is needed to fully understand the chemical reactions involving Helicin.

Physical And Chemical Properties Analysis

Helicin has a molecular weight of 284.26 g/mol . It is a solid substance . It is soluble in DMSO at concentrations greater than 100 mg/mL .

科学的研究の応用

プラズマ推進

ヘリコンプラズマ源は、プラズマ推進システムの開発に使用されています . これらのシステムは、磁場が存在する状態で高周波励起によって生成された高密度ヘリコンプラズマ源を使用しています . この技術は、特に宇宙探査や衛星操縦に役立ちます .

核融合

ヘリコンプラズマ源は、核融合研究にも使用されています . ヘリコン源によって生成された高密度プラズマは、非常に高温高圧を必要とする核融合反応に最適です .

プラズマ処理

ヘリコンプラズマ源は、プラズマ処理にも応用されています . これには、半導体やその他の電子部品の製造で使用されるプラズマエッチングやプラズマ堆積などのプロセスが含まれます .

高密度プラズマ源の開発

高密度ヘリコンプラズマ源の開発は、重要な研究分野です . これらの源はユニークであり、これまで建設された最大のヘリコンプラズマ源の一部として特徴付けられています .

電磁プラズマ加速

ヘリコンプラズマを電磁プラズマ加速に使用するための予備研究が行われています . これは、将来の推進技術に大きな影響を与える可能性があります .

材料処理

ヘリコンプラズマ源は、材料処理に使用できます . プラズマの高温とイオン化特性は、材料の表面特性を変更するために使用でき、特定の用途に適したものになります .

Safety and Hazards

将来の方向性

Artificial intelligence (AI) technology has been employed to screen and discover new drugs . Using AI, an anti-diabetic treatment was nominated and proven to have unique antibacterial activity against several harmful bacterial strains, including multidrug-resistant bacteria . This suggests that AI could potentially be used to discover new applications for Helicin in the future.

作用機序

Target of Action

Helicin, also known as SU-3327, is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . This kinase is involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .

Mode of Action

Helicin’s mode of action is unique and unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption interferes with the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .

Biochemical Pathways

The disruption of the electrochemical gradient across the bacterial cell membranes by Helicin is crucial for many biochemical pathways. This gradient is necessary, among other functions, to produce adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . Therefore, if the gradient breaks down due to the action of Helicin, the cells die .

Pharmacokinetics

The ability of helicin to retain activity against bacterial strains resistant to many commonly used drugs suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of Helicin’s action is the death of the bacterial cells. By disrupting their ability to maintain an electrochemical gradient across their cell membranes, Helicin prevents the cells from producing ATP, leading to their death . This type of killing mechanism could be difficult for bacteria to develop resistance to .

特性

IUPAC Name |

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFCVIGEYGEOF-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877231 | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618-65-5 | |

| Record name | Helicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(β-D-glucopyranosyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of helicin?

A1: Helicin (2-(hydroxymethyl)phenyl-β-D-glucopyranoside) has the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol.

Q2: How does the structure of helicin influence its reactivity?

A2: Helicin’s aldehyde group significantly influences its reactivity. [] This aldehyde group can participate in competing reactions, hindering the introduction of a benzylidene protecting group at the O-4 and O-6 hydroxyl groups of the glucose moiety. []

Q3: What spectroscopic techniques are used to characterize helicin?

A3: Various techniques are employed to characterize helicin, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectrophotometry (UV-Vis), and 1H-13C Nuclear Magnetic Resonance Spectroscopy (NMR). []

Q4: Does helicin exhibit any catalytic properties?

A4: While helicin itself might not function as a catalyst, it serves as a substrate for various enzymes, particularly glycosyltransferases. [] For instance, OsSGT2 from Ornithogalum saundersiae can utilize helicin as a donor substrate, albeit with low percentage conversion, in testosterone glycodiversification reactions. []

Q5: Are there any industrial applications of helicin?

A5: Helicin, being a precursor to salicylic acid, holds potential for applications in pharmaceuticals and cosmetics. Its utilization in the production of indigo dye through enzymatic biotransformation by the BglY enzyme from Paenibacillus sp. strain C7 also presents an intriguing possibility. []

Q6: How does modifying the sugar moiety of helicin affect its activity?

A6: Replacing glucose with galactose in the beta-glycosidic linkage, forming phenyl-beta-D-galactopyranoside, abolishes the ability of the molecule to induce the syrB gene in Pseudomonas syringae pv. syringae. This highlights the importance of the glucose moiety for specific biological activities. []

Q7: Have any computational chemistry studies been performed on helicin?

A7: Yes, quantum-chemical calculations have been employed to model potential reactions of helicin with benzaldehyde dimethyl acetal and benzaldehyde. These calculations revealed that the aldehyde group in helicin’s structure leads to competing reactions, explaining the challenges in introducing a benzylidene protecting group. []

Q8: How does helicin interact with biological systems?

A10: Helicin can act as a signal molecule in certain plant-microbe interactions. For instance, it can induce the syrB gene in Pseudomonas syringae pv. syringae, a gene crucial for the production of the phytotoxin syringomycin. []

Q9: What is the potential of helicin in pharmaceutical research?

A11: Helicin derivatives, particularly its thiosemicarbazone derivatives, have shown promising results in preliminary studies for potential applications as antimicrobial and antimutagenic agents. [, ]

Q10: What analytical techniques are used to quantify helicin?

A12: High-Performance Liquid Chromatography (HPLC), often coupled with various detectors like UV or Evaporative Light Scattering Detector (ELSD), is frequently used for the separation and quantification of helicin, especially in complex plant extracts. [, ]

Q11: Are there established quality control standards for helicin?

A13: While specific quality control standards for helicin aren’t explicitly discussed, the research emphasizes the importance of standardized analytical methods for accurate quantification in plant materials and biological samples. []

Q12: Are there any sustainable practices for helicin production?

A15: Sustainable production of helicin could involve exploring biotechnological approaches like plant cell and tissue culture, as demonstrated by the attempts to produce arbutin and salicin using in vitro cultures of various plants. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B1672961.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)